molecular formula C12H16O B8000487 3-(4-Ethoxy-3-methylphenyl)-1-propene

3-(4-Ethoxy-3-methylphenyl)-1-propene

Cat. No.: B8000487
M. Wt: 176.25 g/mol
InChI Key: WKFSFMGNRBIMPH-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methylphenyl)-1-propene is an alkenyl aromatic compound featuring an ethoxy group at the para position and a methyl group at the meta position of the phenyl ring. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry and materials science.

Properties

IUPAC Name

1-ethoxy-2-methyl-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-6-11-7-8-12(13-5-2)10(3)9-11/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFSFMGNRBIMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methylphenyl)-1-propene typically involves the alkylation of 4-ethoxy-3-methylphenol with a suitable alkylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3-methylbenzaldehyde or 4-ethoxy-3-methylbenzoic acid.

    Reduction: Formation of 3-(4-ethoxy-3-methylphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Ethoxy-3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Key Observations:

Methyl vs. Isopropyl: The 3-methyl group in the main compound offers moderate steric hindrance, whereas 3-(2-Isopropylphenyl)-1-propene exhibits greater steric effects, impacting reaction kinetics .

Functional Group Variations: Compounds like (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one incorporate a ketone group, enabling conjugation (enone system) for applications in photochemistry or medicinal chemistry .

Biological Activity

3-(4-Ethoxy-3-methylphenyl)-1-propene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16O
  • Molecular Weight : Approximately 192.26 g/mol
  • IUPAC Name : this compound

The compound features an ethoxy group and a methyl substitution on a phenyl ring, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with cell surface receptors, altering signal transduction pathways relevant to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella enterica128 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the disruption of critical signaling pathways.

Case Study: Anticancer Activity

A study published in 2024 investigated the effects of this compound on human cervical adenocarcinoma (HeLa) cells and lung carcinoma (A549) cells. The findings revealed:

  • IC50 Values :
    • HeLa Cells: 226 µg/mL
    • A549 Cells: 242.52 µg/mL

These results suggest that the compound has moderate cytotoxic effects against these cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Assessment

Assay TypeResult
DPPH Scavenging ActivityIC50 = 150 µg/mL
ABTS Radical ScavengingIC50 = 120 µg/mL

These assays indicate that the compound exhibits significant antioxidant properties, which may contribute to its overall biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameMolecular FormulaUnique Features
4-Ethoxy-2-methylphenolC10H14OLacks propene structure
Ethyl-4-methylbenzenesulfonateC11H14O2SContains a sulfonate group
Ethyl-4-hydroxybenzoateC9H10O3Contains a hydroxyl group

This table highlights how variations in functional groups influence biological activity and chemical behavior.

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